2,4-Dimethylbenzenesulfonic acid dihydrate
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Overview
Description
2,4-Dimethylbenzenesulfonic acid dihydrate is an organic compound with the molecular formula C8H14O5S. It is a derivative of benzenesulfonic acid, where two methyl groups are substituted at the 2 and 4 positions on the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylbenzenesulfonic acid dihydrate is typically synthesized by sulfonating 2,4-dimethylbenzene (also known as m-xylene) with concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of the methyl groups with sulfonic acid groups. The reaction conditions usually require a controlled temperature and the presence of an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The process involves the continuous addition of sulfuric acid to a reactor containing m-xylene, followed by separation and purification steps to isolate the desired product. The final product is then crystallized to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbenzenesulfonic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various sulfonate salts, substituted benzenes, and other aromatic compounds depending on the reaction conditions and reagents used .
Scientific Research Applications
2,4-Dimethylbenzenesulfonic acid dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylbenzenesulfonic acid dihydrate involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons (H+) in acidic reactions, while the aromatic ring can participate in electrophilic substitution reactions. These properties make it a versatile reagent in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzenesulfonic acid dihydrate: Similar structure but with methyl groups at the 2 and 5 positions.
2,4,6-Trimethylbenzenesulfonic acid dihydrate: Contains an additional methyl group at the 6 position.
p-Toluenesulfonic acid: A simpler structure with a single methyl group at the para position.
Uniqueness
2,4-Dimethylbenzenesulfonic acid dihydrate is unique due to its specific substitution pattern, which influences its reactivity and solubility. The presence of two methyl groups at the 2 and 4 positions enhances its stability and makes it a preferred choice in certain catalytic and synthetic applications.
Properties
IUPAC Name |
2,4-dimethylbenzenesulfonic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.2H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMSCWFZBHVERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)C.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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